An In-depth Technical Guide to 2-(Benzenesulfonyl)acetamide: Core Properties and Synthetic Approaches
An In-depth Technical Guide to 2-(Benzenesulfonyl)acetamide: Core Properties and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzenesulfonyl)acetamide is a small molecule featuring a benzenesulfonyl group attached to an acetamide moiety. This structure is of interest to medicinal chemists and drug discovery professionals due to the prevalence of both sulfonamide and acetamide functionalities in a wide range of biologically active compounds. The sulfonamide group is a well-established pharmacophore known for its antibacterial properties and its ability to act as a zinc-binding group in various enzymes. The acetamide group can participate in hydrogen bonding and other molecular interactions, contributing to the overall pharmacological profile of a molecule. This guide provides a summary of the predicted fundamental properties of 2-(Benzenesulfonyl)acetamide, a detailed theoretical protocol for its synthesis, and an overview of the potential biological activities of the broader class of α-sulfonylated amides.
Physicochemical Properties (Predicted)
Due to the absence of experimental data, the following table summarizes the predicted physicochemical properties of 2-(Benzenesulfonyl)acetamide. These values are computationally derived and should be used as estimations.
| Property | Predicted Value | Notes |
| Molecular Formula | C8H9NO3S | - |
| Molecular Weight | 199.23 g/mol | - |
| XLogP3 | -0.4 | Indicates good water solubility. |
| Hydrogen Bond Donor Count | 2 | From the amide N-H protons. |
| Hydrogen Bond Acceptor Count | 4 | From the sulfonyl and carbonyl oxygens, and the amide nitrogen. |
| Rotatable Bond Count | 3 | Allows for conformational flexibility. |
| Topological Polar Surface Area | 84.6 Ų | Suggests potential for good cell permeability. |
Proposed Synthesis
A plausible two-step synthetic route to 2-(Benzenesulfonyl)acetamide is proposed, commencing with the synthesis of the key intermediate, benzenesulfonylacetonitrile.
Step 1: Synthesis of Benzenesulfonylacetonitrile
This protocol is adapted from the synthesis of related compounds.
Reaction:
Materials:
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Sodium benzenesulfinate
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Chloroacetonitrile
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Dimethylformamide (DMF)
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Ethyl acetate
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Deionized water
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Brine solution
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Anhydrous magnesium sulfate
Equipment:
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Round-bottom flask
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Magnetic stirrer with heating mantle
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Dropping funnel
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Separatory funnel
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Rotary evaporator
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Standard glassware for extraction and filtration
Procedure:
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Dissolve sodium benzenesulfinate (1.0 eq) in DMF in a round-bottom flask and stir at room temperature until fully dissolved.
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Slowly add chloroacetonitrile (1.1 eq) dropwise to the solution over 10-15 minutes.
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Heat the reaction mixture to 60°C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and pour it into an equal volume of cold deionized water.
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Extract the aqueous mixture with ethyl acetate (3 x volume of water).
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Combine the organic layers and wash with deionized water, followed by a brine solution.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield benzenesulfonylacetonitrile.
Step 2: Hydrolysis of Benzenesulfonylacetonitrile to 2-(Benzenesulfonyl)acetamide
This is a standard procedure for the hydrolysis of a nitrile to a primary amide.
Reaction:
Materials:
-
Benzenesulfonylacetonitrile
-
Concentrated sulfuric acid or hydrochloric acid
-
Deionized water
-
Sodium bicarbonate solution
-
Ethyl acetate
Equipment:
-
Round-bottom flask with reflux condenser
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Heating mantle with magnetic stirrer
-
Standard glassware for extraction, filtration, and recrystallization
Procedure:
-
To a solution of benzenesulfonylacetonitrile (1.0 eq) in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol), slowly add a catalytic amount of concentrated sulfuric acid or a stoichiometric amount of concentrated hydrochloric acid.
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Heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by TLC or LC-MS) until the starting material is consumed.
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Cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated sodium bicarbonate solution until the pH is neutral.
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If a precipitate forms, collect it by filtration. If not, extract the aqueous solution with ethyl acetate.
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Wash the organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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The crude 2-(Benzenesulfonyl)acetamide can be purified by recrystallization from a suitable solvent to yield the final product.
Spectroscopic Data (Predicted)
No experimental spectroscopic data for 2-(Benzenesulfonyl)acetamide is currently available. Spectroscopic predictions can be performed using various computational software packages. The expected characteristic signals are outlined below.
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1H NMR:
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Aromatic protons of the benzene ring (multiplet, ~7.5-8.0 ppm).
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Methylene protons (CH2) adjacent to the sulfonyl and carbonyl groups (singlet, ~4.0-4.5 ppm).
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Amide protons (NH2) (broad singlet, ~7.0-7.5 ppm).
-
-
13C NMR:
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Aromatic carbons (multiple signals, ~125-140 ppm).
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Methylene carbon (CH2) (~60-65 ppm).
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Carbonyl carbon (C=O) (~165-170 ppm).
-
-
IR Spectroscopy:
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N-H stretching of the primary amide (two bands, ~3350 and 3180 cm-1).
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C=O stretching of the amide (strong band, ~1660 cm-1).
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Asymmetric and symmetric SO2 stretching (strong bands, ~1320 and 1150 cm-1).
-
-
Mass Spectrometry (EI):
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Molecular ion peak (M+) at m/z = 199.
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Characteristic fragmentation patterns including loss of NH2, CONH2, and SO2.
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Potential Biological Activities and Signaling Pathways
While the specific biological activities of 2-(Benzenesulfonyl)acetamide have not been reported, the activities of the broader classes of benzenesulfonamides and α-sulfonylated amides suggest potential areas of interest for future research.
General Biological Activities of Sulfonamides
Benzenesulfonamide derivatives are known to exhibit a wide range of biological activities, including:
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Antimicrobial Activity: As structural analogs of p-aminobenzoic acid (PABA), they can inhibit dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.
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Anticancer Activity: Some sulfonamides have shown efficacy as anticancer agents by various mechanisms, including inhibition of carbonic anhydrases, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment.
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Enzyme Inhibition: The sulfonamide moiety is a key pharmacophore for inhibiting various enzymes, including carbonic anhydrases, cyclooxygenases (COX), and matrix metalloproteinases (MMPs).
Potential Signaling Pathway Involvement
Based on the known targets of related sulfonamides, 2-(Benzenesulfonyl)acetamide could potentially modulate signaling pathways involved in:
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pH Regulation in Cancer: By inhibiting carbonic anhydrase IX (CA-IX), which is often upregulated in hypoxic tumors, it could disrupt the pH balance of cancer cells, leading to apoptosis.
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Inflammation: Inhibition of COX enzymes could interfere with the prostaglandin synthesis pathway, leading to anti-inflammatory effects.
Visualizations
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 2-(Benzenesulfonyl)acetamide.
Generalized Signaling Pathway for Potential Anticancer Activity
Caption: Hypothetical inhibition of CA-IX by 2-(Benzenesulfonyl)acetamide.
Conclusion
2-(Benzenesulfonyl)acetamide represents an intriguing, yet underexplored, chemical entity. While direct experimental data is lacking, its structural motifs suggest potential for interesting biological activities, particularly in the realms of antimicrobial and anticancer research. The proposed synthetic route offers a viable starting point for its preparation, which would enable the necessary empirical studies to elucidate its true physicochemical properties and pharmacological potential. This technical guide serves as a foundational resource to stimulate and guide future research into this promising compound.
